molecular formula C15H20ClNO B2890082 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide CAS No. 1153022-44-6

2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide

Cat. No.: B2890082
CAS No.: 1153022-44-6
M. Wt: 265.78
InChI Key: BIHJSEKPLJLDBH-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide is a chemical compound with the molecular formula C₁₄H₁₉ClNO. It is a derivative of propanamide and contains a chloro group and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide typically involves the following steps:

  • Preparation of 5,6,7,8-tetrahydronaphthalen-2-yl ethylamine: : This intermediate can be synthesized through the reduction of 5,6,7,8-tetrahydronaphthalene-2-carboxaldehyde using a suitable reducing agent such as sodium borohydride.

  • Chloroacetylation: : The ethylamine derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetyl derivative.

  • Amide Formation: : Finally, the chloroacetyl derivative is treated with ammonia or an ammonium salt to form the desired amide compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: : The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: : Nucleophiles such as sodium hydroxide, ammonia, and various alkyl halides are employed.

Major Products Formed

  • Oxidation: : this compound can be oxidized to form 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanoic acid.

  • Reduction: : Reduction can yield 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamine.

  • Substitution: : Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be explored for potential biological activities.

Medicine

The compound and its derivatives may have potential medicinal applications. They can be investigated for their pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound can be utilized in the production of various chemical products. It can be employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide

  • 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]butanamide

  • 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pentanamide

Uniqueness

2-Chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide is unique due to its specific structural features, such as the presence of the chloro group and the tetrahydronaphthalene moiety. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-10(16)15(18)17-11(2)13-8-7-12-5-3-4-6-14(12)9-13/h7-11H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHJSEKPLJLDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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